1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone
Overview
Description
1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone is a complex organic compound with the molecular formula C19H31N7O. This compound is characterized by the presence of a triazine ring substituted with piperidine and piperazine groups, making it a unique structure in the field of organic chemistry .
Preparation Methods
The synthesis of 1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone involves multiple steps, typically starting with the formation of the triazine ring. The triazine ring is then functionalized with piperidine and piperazine groups through nucleophilic substitution reactions. The final step involves the acetylation of the piperazine ring to form the ethanone derivative .
Chemical Reactions Analysis
1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone can be compared with other similar compounds, such as:
1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}methanone: Similar structure but with a methanone group instead of ethanone.
1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}propanone: Similar structure but with a propanone group instead of ethanone.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperidine and piperazine groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O/c1-16(27)23-12-14-26(15-13-23)19-21-17(24-8-4-2-5-9-24)20-18(22-19)25-10-6-3-7-11-25/h2-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZQYMSDNJGKAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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